

mitomycin C chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *mitomycin C*
Cat. No.: B7802546

[Get Quote](#)

Mitomycin C: A Comprehensive Technical Guide An In-depth Examination of its Chemical Structure, Properties, and Biological Activity for Researchers, Scientists, and Drug Development Professionals

Mitomycin C (MMC) is a potent antitumor antibiotic isolated from the bacterium *Streptomyces caespitosus*.^{[1][2]} It serves as a cornerstone in chemotherapy for a variety of cancers, including gastric, pancreatic, breast, and bladder cancers, owing to its unique bioreductive alkylation mechanism.^{[2][3]} This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **Mitomycin C**.

Chemical Structure

Mitomycin C is a complex molecule belonging to the mitomycin family of aziridine-containing natural products.^[4] Its structure is characterized by a methylazirinopyrroloindoledione core.^[4]

IUPAC Name: [(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate^[5]

Molecular Formula: C₁₅H₁₈N₄O₅^[5]

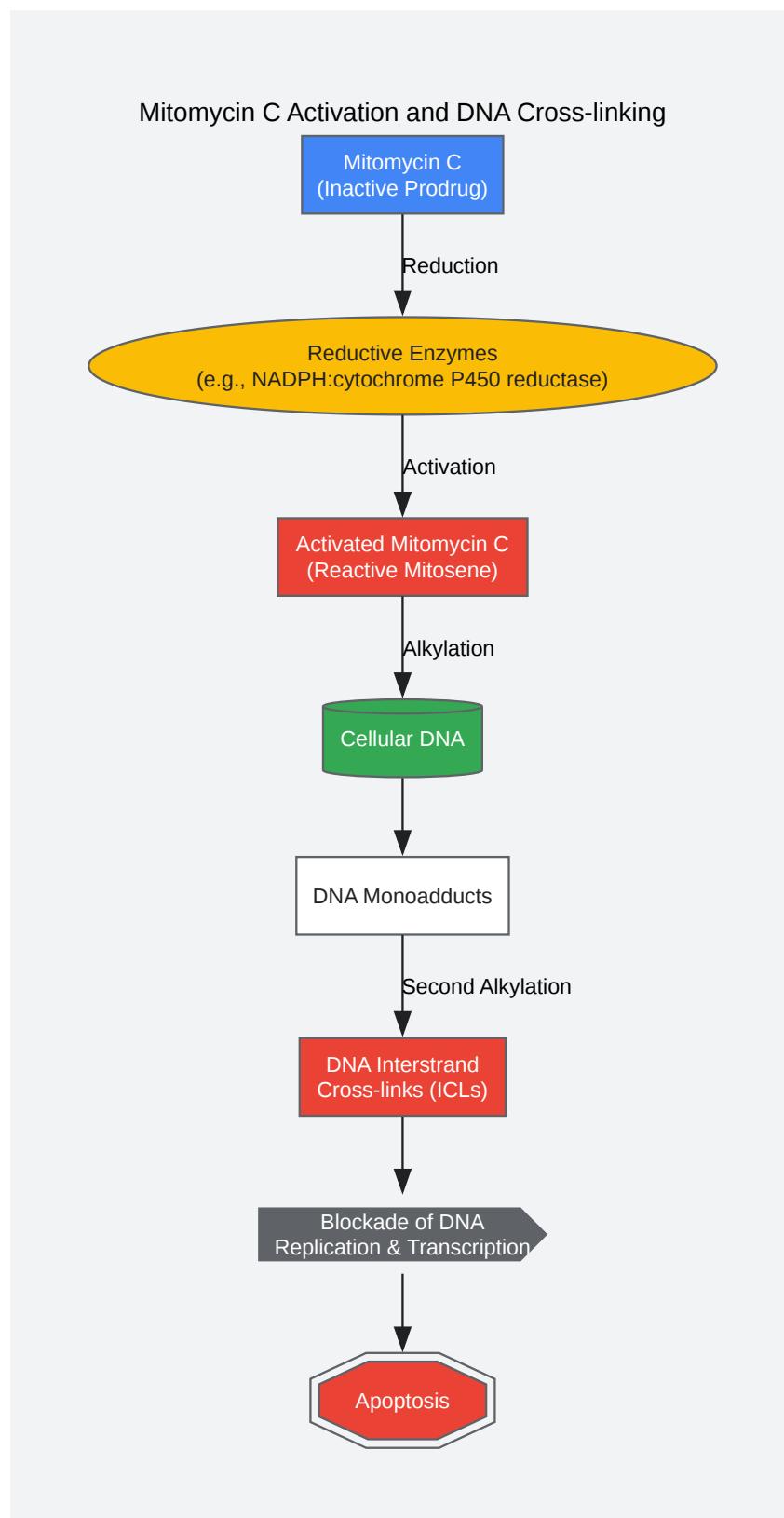
Molecular Weight: 334.33 g/mol ^{[5][6]}

Physicochemical and Biological Properties

Mitomycin C appears as blue-violet crystals and is soluble in water and various organic solvents.^{[4][5]} A summary of its key physicochemical and biological properties is presented in the tables below.

Table 1: Physicochemical Properties of Mitomycin C

Property	Value	References
Molecular Weight	334.33 g/mol	[5][6]
Appearance	Blue-violet crystals	[4][5]
Melting Point	360 °C	[2]
Water Solubility	1 mg/mL (with slight warming)	[1][7]
DMSO Solubility	15 mg/mL	[1][7]
Stability	Stable as a powder at 2-8°C. Sensitive to light and pH (<6.0) in solution.	[2][8]
XLogP	-0.25	[9]
Hydrogen Bond Acceptors	9	[9]
Hydrogen Bond Donors	4	[9]
Rotatable Bonds	4	[9]


Table 2: Biological Properties of Mitomycin C

Property	Description	References
Mechanism of Action	Bioreductive alkylating agent; inhibits DNA synthesis by forming interstrand and intrastrand DNA cross-links.	[10] [11] [12]
Primary Cellular Target	DNA, specifically guanine nucleosides in the 5'-CpG-3' sequence.	[11]
Activation	Requires enzymatic bioreductive activation to form a reactive mitosene.	[10] [13]
Cell Cycle Specificity	Lethal effects observed during the G1 phase.	[1] [7]
Toxicity	Primary toxicities include thrombocytopenia and leucocytopenia.	[3] [12]

Mechanism of Action

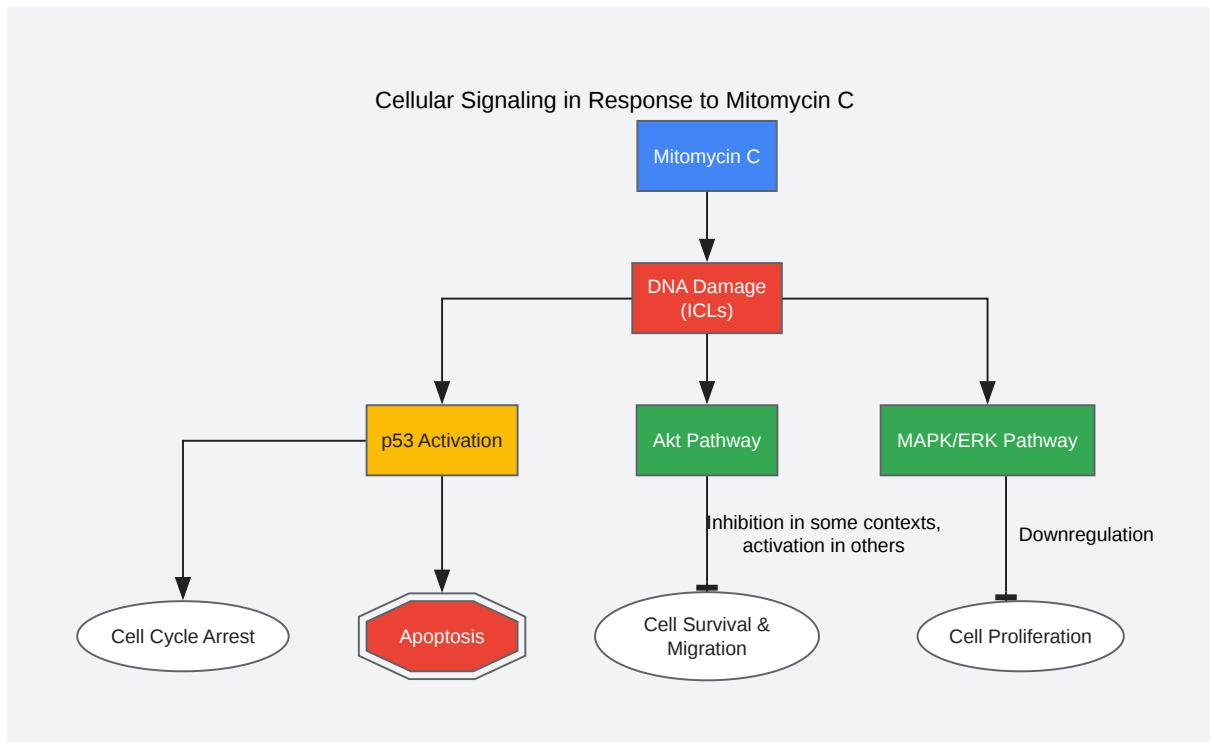
The cytotoxic effects of **Mitomycin C** are contingent upon its intracellular bioreductive activation.[\[10\]](#)[\[14\]](#) In its native state, it is inactive.[\[13\]](#) Upon entering a cell, particularly in the hypoxic environment of solid tumors, **Mitomycin C** is reduced by various enzymes, including NADPH:cytochrome P450 reductase, to form a highly reactive alkylating agent.[\[3\]](#)[\[15\]](#)[\[16\]](#)

This activation process is depicted in the diagram below.

[Click to download full resolution via product page](#)

Mitomycin C activation and its primary mechanism of action.

The activated form of **Mitomycin C** can then alkylate DNA, leading to the formation of monoadducts and, subsequently, highly cytotoxic interstrand cross-links (ICLs) between guanine bases on opposite DNA strands.[\[17\]](#)[\[18\]](#) These ICLs prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[\[1\]](#)[\[10\]](#) While ICLs are considered the major cytotoxic lesions, **Mitomycin C** also generates monoadducts and intrastrand cross-links.[\[17\]](#)[\[19\]](#)


Cellular Signaling Pathways Affected by Mitomycin C

The DNA damage induced by **Mitomycin C** triggers a cascade of cellular responses involving various signaling pathways. These pathways can influence cell fate, leading to either cell cycle arrest and DNA repair or apoptosis.

Key signaling pathways affected include:

- p53 Pathway: DNA damage can lead to the accumulation of p53, a tumor suppressor protein, which can in turn induce cell cycle arrest or apoptosis.[\[1\]](#)[\[7\]](#)
- MAPK/ERK Pathway: Treatment with **Mitomycin C** has been shown to cause a downregulation of the MAPK/ERK pathway in certain cancer cell lines.[\[18\]](#)[\[20\]](#)
- Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, can be modulated by **Mitomycin C**. In some aggressive lung cancer cells, MMC treatment has been observed to increase the phosphorylation of Akt, which may contribute to drug resistance and enhanced cell migration.[\[21\]](#)

The interplay of these pathways in response to **Mitomycin C**-induced DNA damage is illustrated below.

[Click to download full resolution via product page](#)

Signaling pathways affected by **Mitomycin C**-induced DNA damage.

Experimental Protocols

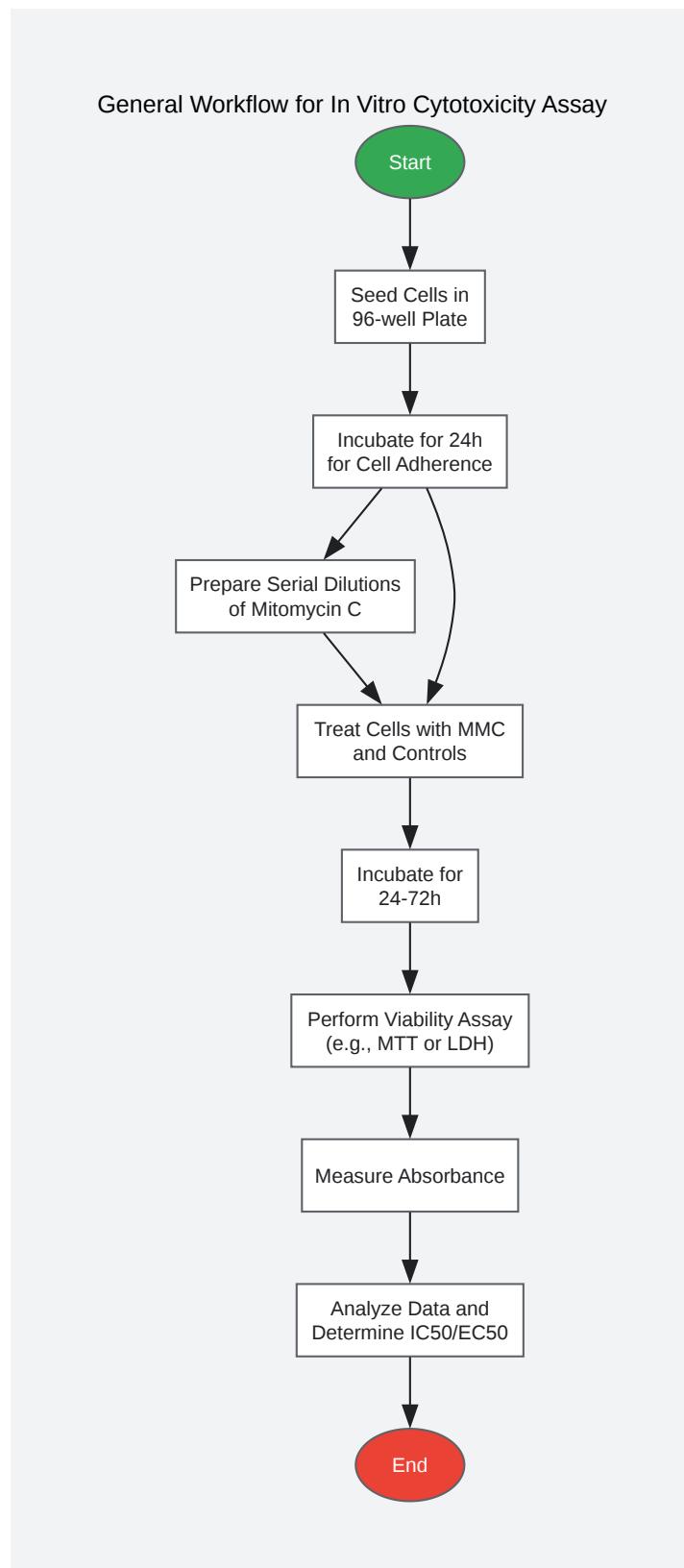
A variety of experimental protocols are utilized to study the effects of **Mitomycin C** on cancer cells. Below are methodologies for assessing cytotoxicity and detecting DNA damage.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[22]
- Treatment: Treat the cells with a range of **Mitomycin C** concentrations for a predetermined period (e.g., 24, 48, or 72 hours).[22][23]
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[22]
- Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or SDS solution) to dissolve the formazan crystals.[22]
- Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[8]
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[8]


2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

- Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. It is important to include controls for spontaneous and maximum LDH release.[22]
- Supernatant Collection: After treatment, transfer a portion of the cell culture supernatant to a new 96-well plate.[22]
- LDH Reaction: Add the LDH reaction mixture from a commercially available kit to the supernatant.[22]
- Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions.[22]
- Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).[22]

- Data Analysis: Calculate the percentage of cytotoxicity using the provided formula to determine the EC50 value.[22]

The general workflow for an *in vitro* cytotoxicity assay is outlined below.

[Click to download full resolution via product page](#)

Workflow for in vitro cytotoxicity assessment of **Mitomycin C**.

Methods for Detecting DNA Damage

1. Modified Alkaline Comet Assay for DNA Cross-links

The standard comet assay detects single-strand breaks, but a modified version is required to detect DNA cross-links.

- Cell Treatment: Treat cells with varying concentrations of **Mitomycin C**.[\[24\]](#)
- Induction of Strand Breaks: After MMC treatment, introduce a fixed level of random DNA strand breaks using an agent like hydrogen peroxide or ionizing radiation.[\[24\]](#)
- Single-Cell Gel Electrophoresis: Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions.[\[24\]](#)
- Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The presence of cross-links will impede DNA migration, resulting in a smaller "comet tail." A dose-dependent decrease in DNA migration compared to the radiation-only control indicates DNA cross-linking.[\[24\]](#)

2. ^{32}P -Postlabeling Assay for DNA Adducts

This highly sensitive method can detect and quantify specific MMC-DNA adducts.

- DNA Isolation: Isolate DNA from cells or tissues treated with **Mitomycin C**.[\[25\]](#)
- DNA Digestion: Digest the DNA to the mononucleoside level using enzymes like micrococcal nuclease and spleen phosphodiesterase.[\[25\]](#)
- ^{32}P -Labeling: Label the 3'-phosphate of the adducted nucleotides with ^{32}P from $[\gamma^{32}\text{P}]$ ATP using T4 polynucleotide kinase.[\[25\]](#)
- Chromatography: Separate the ^{32}P -labeled adducts using multidimensional thin-layer chromatography (TLC).[\[25\]](#)
- Quantification: Detect and quantify the adducts by autoradiography and scintillation counting.[\[25\]](#)

3. Randomly Amplified Polymorphic DNA (RAPD) Technique

This PCR-based method can detect genotoxic effects by analyzing changes in DNA fingerprints.

- DNA Extraction: Extract DNA from control and MMC-treated cells.[26][27]
- RAPD-PCR: Perform PCR using short, arbitrary primers. The amplification products will vary depending on the presence of DNA damage that alters primer binding sites.[26][27]
- Gel Electrophoresis: Separate the PCR products by agarose gel electrophoresis.[26]
- Analysis: Compare the banding patterns of the control and treated samples. The appearance of new bands, disappearance of bands, or changes in band intensity indicate DNA damage. [27]

Conclusion

Mitomycin C remains a clinically relevant antineoplastic agent with a well-defined, yet complex, mechanism of action. Its efficacy is rooted in its ability to be bioreductively activated to a potent DNA cross-linking agent. Understanding its chemical properties, mechanism of action, and the cellular pathways it influences is critical for its effective use in cancer therapy and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological effects of **Mitomycin C** and to explore its potential in new therapeutic contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mitomycin C | Cell Signaling Technology [cellsignal.com]
- 2. Mitomycin C | 50-07-7 [chemicalbook.com]

- 3. Mitomycin C: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitomycin C | C15H18N4O5 | CID 5746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MITOMYCIN C Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Mitomycin C (#51854) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. mitomycin C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Mitomycin C - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mitomycin C linked to DNA minor groove binding agents: synthesis, reductive activation, DNA binding and cross-linking properties and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of mitomycin C by NADPH:cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]

- 25. aacrjournals.org [aacrjournals.org]
- 26. Detection of mitomycin C-induced genetic damage in fish cells by use of RAPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [mitomycin C chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7802546#mitomycin-c-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com